molecular formula C10H9Cl2NO B2896885 2,3-dichloro-N-cyclopropylbenzamide CAS No. 876937-44-9

2,3-dichloro-N-cyclopropylbenzamide

Cat. No.: B2896885
CAS No.: 876937-44-9
M. Wt: 230.09
InChI Key: RZPOEUNYNZFFLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-cyclopropylbenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with cyclopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-cyclopropylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products such as substituted benzamides or phenols are formed.

    Oxidation Reactions: Oxidized products include carboxylic acids or ketones.

    Reduction Reactions: Reduced products include primary or secondary amines.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

2,3-Dichloro-N-cyclopropylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-N-cyclopropylbenzamide: Similar in structure but with chlorine atoms at the 2 and 6 positions.

    2,3-Dichloro-N-(2,6-dichlorophenyl)benzamide: Contains additional chlorine atoms on the phenyl ring.

    2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(2,5-dichlorophenyl)thioureido)ethyl)benzamide: A more complex derivative with multiple chlorine substitutions

Uniqueness

2,3-Dichloro-N-cyclopropylbenzamide is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2,3-dichloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPOEUNYNZFFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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